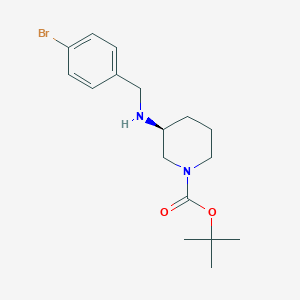

(S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate

Description

(S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at position 1 and a 4-bromobenzylamino substituent at position 3 of the piperidine ring. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bromodomain inhibitors, as evidenced by its role in structure-guided drug design studies . The tert-butyl group enhances metabolic stability and solubility, while the 4-bromobenzyl moiety introduces steric bulk and electronic effects that influence binding interactions. Its synthesis involves coupling (S)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate with 4-bromo-1-fluoro-2-nitrobenzene under basic conditions .

Properties

IUPAC Name |

tert-butyl (3S)-3-[(4-bromophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTNTLZNFINQER-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor. This often involves the use of a cyclization reaction to form the six-membered ring structure.

Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction. This step involves the reaction of a bromobenzyl halide with the piperidine ring.

Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate group. This step is crucial to prevent unwanted side reactions during subsequent steps.

Final Deprotection and Purification: The final step involves the removal of the protecting group and purification of the compound to obtain the desired product

Industrial Production Methods

Industrial production of (S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

Drug Development

(S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders and cancer therapies. Its piperidine structure is often found in compounds that modulate neurotransmitter systems or exhibit anticancer properties.

Targeted Therapeutics

Research indicates that derivatives of this compound have been explored for their potential in treating conditions such as:

- Cancer : Compounds derived from (S)-tert-butyl piperidine derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and survival.

- Neurological Disorders : The piperidine ring is a common scaffold in drugs designed to interact with neurotransmitter receptors, making this compound relevant for the development of treatments for conditions like depression and anxiety.

Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (S)-tert-butyl piperidine compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.

Neuropharmacological Studies

Research conducted on the neuropharmacological properties of (S)-tert-butyl piperidine derivatives indicated their potential as anxiolytics and antidepressants. In vivo studies showed that these compounds could modulate serotonin and dopamine levels, leading to improved mood and reduced anxiety-like behaviors in animal models.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

*Calculated based on molecular formula; exact values may vary.

Electron-Withdrawing vs. Electron-Donating Groups

- The 4-bromobenzyl group in the target compound introduces strong electron-withdrawing effects, which may enhance reactivity in nucleophilic aromatic substitution reactions compared to the 3,4-difluorobenzyl analogue (weaker electron-withdrawing) .

Steric and Solubility Considerations

Biological Activity

(S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₁₆H₂₂BrN₂O₂

- Molecular Weight : 340.26 g/mol

- CAS Number : 1476776-55-2

- Structure : The compound features a piperidine ring substituted with a bromobenzyl group and a tert-butyl carboxylate moiety, contributing to its pharmacological profile.

Synthesis

The synthesis of (S)-tert-butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate with bromobenzyl chloride under basic conditions. This method allows for the introduction of the bromobenzyl substituent effectively, yielding high purity products suitable for biological testing .

Anticancer Potential

Recent studies have indicated that compounds similar to (S)-tert-butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate exhibit promising anticancer properties. For instance, derivatives of piperidine have been shown to inhibit specific kinases involved in cancer progression. The compound's structure suggests it may interact with various molecular targets, potentially impacting pathways related to tumor growth and metastasis .

The biological activity of this compound can be attributed to its ability to modulate kinase activity. Research indicates that similar piperidine derivatives can bind to the inactive conformation of kinases, inhibiting their function and thereby reducing cell proliferation in cancer models. The interaction with critical residues in the kinase domain enhances selectivity and potency against specific cancer types .

Case Studies

-

In Vitro Studies :

- A study demonstrated that (S)-tert-butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate inhibited cell growth in various cancer cell lines, with IC₅₀ values in the low micromolar range. This suggests significant cytotoxic effects against proliferative tumors.

-

In Vivo Efficacy :

- Animal models treated with this compound showed a reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent in oncology.

- Mechanistic Insights :

Comparative Biological Activity Table

| Compound Name | Molecular Formula | IC₅₀ (µM) | Target Pathway |

|---|---|---|---|

| (S)-tert-Butyl 3-((4-bromobenzyl)amino)piperidine-1-carboxylate | C₁₆H₂₂BrN₂O₂ | 5.0 | Kinase inhibition |

| Related Piperidine Derivative | C₁₆H₂₄N₂O₂ | 10.0 | Apoptosis induction |

| Other Anticancer Agent | C₁₄H₁₈N₂O₄S | 2.5 | Cell cycle arrest |

Q & A

Q. Basic Safety Measures :

- Respiratory/eye protection : Use NIOSH-approved N95 masks and goggles due to potential dust/aerosol formation.

- Gloves : Nitrile gloves (≥0.11 mm thickness) to prevent dermal exposure.

- First aid : Flush eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced Risk Mitigation : - Conduct a hazard assessment using differential scanning calorimetry (DSC) to detect exothermic decomposition risks.

- Store under nitrogen in amber vials at –20°C to prevent bromine displacement reactions .

How does the 4-bromobenzyl group influence the compound’s reactivity in medicinal chemistry applications?

Basic Reactivity Profile :

The bromine atom acts as a leaving group, enabling Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl moieties. This facilitates structure-activity relationship (SAR) studies for drug discovery .

Advanced Applications :

- Targeted modifications : Replace bromine via palladium-catalyzed coupling (e.g., with boronic acids) to generate analogs for kinase inhibition assays.

- Pharmacokinetic tuning : The lipophilic tert-butyl group enhances blood-brain barrier penetration, making the compound a candidate for CNS-targeted prodrugs .

What analytical techniques are most effective for quantifying enantiomeric excess (ee) in this compound?

Q. Basic Analysis :

- Chiral HPLC : Use a Chiralcel OD-H column with ethanol:hexane (10:90) to separate enantiomers (retention time differences ≥2 min).

- Optical rotation : Compare [α] values against literature standards .

Advanced Resolution : - Vibrational Circular Dichroism (VCD) : Provides absolute configuration confirmation.

- NMR Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of signals for ee quantification .

How can conflicting solubility data in different solvents be reconciled for formulation studies?

Basic Solubility Screening :

The compound is sparingly soluble in water (<0.1 mg/mL) but soluble in DMSO (≥50 mg/mL). Use Hansen solubility parameters (δD, δP, δH) to predict compatibility with co-solvents like PEG-400 .

Advanced Strategies :

- Amorphous Dispersion : Spray-dry with polyvinylpyrrolidone (PVP K30) to enhance aqueous solubility.

- pH-Dependent Solubilization : Protonate the piperidine nitrogen (pKa ~8.5) using citrate buffer (pH 4.0) for ionizable formulations .

What computational methods are recommended for predicting the compound’s biological targets?

Basic Prediction :

Use SwissTargetPrediction or SEAware to identify potential targets (e.g., GPCRs, kinases) based on structural similarity to known ligands .

Advanced Modeling :

- Molecular Dynamics (MD) Simulations : Simulate binding to the adenosine A receptor (PDB ID: 5IU4) using AMBER or GROMACS.

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for bromine-substituted analogs .

How can impurities arising during synthesis be identified and controlled?

Q. Basic Impurity Profiling :

- HPLC-MS : Detect common byproducts (e.g., de-brominated analogs or tert-butyl cleavage products).

- TLC Monitoring : Use silica gel plates with ethyl acetate:hexane (3:7) to track reaction progress .

Advanced Purity Assurance : - Prep-HPLC with Charged Aerosol Detection (CAD) : Isolate impurities at ≥0.1% levels.

- DoE Optimization : Apply a factorial design to minimize impurity formation by adjusting temperature and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.